molecular formula C8H17NO B1442525 2-(1-Aminocyclohexyl)ethan-1-ol CAS No. 24682-53-9

2-(1-Aminocyclohexyl)ethan-1-ol

Cat. No. B1442525
CAS RN: 24682-53-9
M. Wt: 143.23 g/mol
InChI Key: AFKLOISITINPNP-UHFFFAOYSA-N
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Description

“2-(1-Aminocyclohexyl)ethan-1-ol” is a chemical compound with the CAS Number: 24682-53-9. It has a molecular weight of 143.23 and its IUPAC name is 2-(1-aminocyclohexyl)ethanol . It is typically stored at room temperature and has a physical form of liquid .


Molecular Structure Analysis

The InChI code for “2-(1-Aminocyclohexyl)ethan-1-ol” is 1S/C8H17NO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7,9H2 . This indicates that the compound has a cyclohexyl group attached to an ethanol group via an amine linkage.


Physical And Chemical Properties Analysis

“2-(1-Aminocyclohexyl)ethan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Solvent-Free Synthesis

  • A study by Hakimi et al. (2013) highlights the solvent-free synthesis of symmetrical amino alcohols, including compounds similar to 2-(1-Aminocyclohexyl)ethan-1-ol. This process involves microwave reactor usage under solvent-free conditions, demonstrating an eco-friendly approach in synthesizing such compounds (Hakimi et al., 2013).

Polyamide Synthesis

  • Komoto et al. (1971) explored the synthesis of polyamides using derivatives of 2-(1-Aminocyclohexyl)ethan-1-ol. They examined the impact of isomer compositions on the polymer melting temperatures, providing insights into the material properties of these polyamides (Komoto et al., 1971).

Amino Alcohols Synthesis

  • Sadigov et al. (2020) conducted research on the synthesis of amino alcohols, including compounds structurally related to 2-(1-Aminocyclohexyl)ethan-1-ol, emphasizing their potential in various chemical applications (Sadigov et al., 2020).

Complex Formation Kinetics

  • Ozay and Baran (2010) investigated the kinetics of complex formation between copper(II) and ligands including derivatives of 2-(1-Aminocyclohexyl)ethan-1-ol. This study has implications in the field of coordination chemistry (Ozay & Baran, 2010).

Catalytic Applications

  • Schiffers et al. (2006) demonstrated the use of derivatives of 2-(1-Aminocyclohexyl)ethan-1-ol in asymmetric catalysis, particularly in phenyl transfer reactions and transfer hydrogenations, highlighting their potential in synthetic chemistry (Schiffers et al., 2006).

Analytical Applications

  • Khanvilkar and Bedekar (2018) utilized a derivative of 2-(1-Aminocyclohexyl)ethan-1-ol as a chiral solvating agent for molecular recognition, detectable by NMR and fluorescence spectroscopy. This highlights its potential in analytical chemistry (Khanvilkar & Bedekar, 2018).

Crystallographic Characterization

  • Valle et al. (1988) performed crystallographic characterization of derivatives of 2-(1-Aminocyclohexyl)ethan-1-ol, providing detailed insights into their structural properties, which is crucial for understanding their behavior in various applications (Valle et al., 1988).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, H335 . These codes indicate that it is combustible and can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(1-aminocyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKLOISITINPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclohexyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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